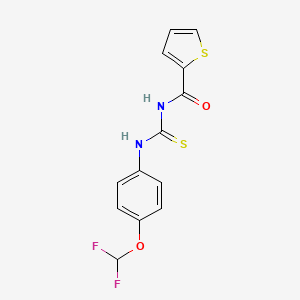

N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide

Description

N-((4-(Difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a difluoromethoxy-substituted phenyl group linked via a carbamothioyl bridge. For example, N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide (, Compound 6) shares the thiophene carboxamide core and exhibits a high synthesis yield (82%) and elevated melting point (244–246°C) . Such properties suggest strong intermolecular interactions and stability, likely influenced by the electron-withdrawing carbamothioyl group and aromatic thiophene system.

Properties

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2S2/c14-12(15)19-9-5-3-8(4-6-9)16-13(20)17-11(18)10-2-1-7-21-10/h1-7,12H,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHQWOYHCGDWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with thiophosgene to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the carbonyl and thiocarbonyl groups.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antibacterial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., nitro, chloro) increase polarity but may reduce thermal stability (e.g., nitrobenzamide derivatives in show lower melting points) .

- Thiophene vs.

- Synthetic Efficiency : Thiophene carboxamides generally achieve higher yields (e.g., 82% for Compound 6 in ) compared to nitrobenzamide derivatives (50–79%) due to favorable reaction kinetics .

Spectroscopic and Crystallographic Comparisons

- NMR/IR Data : All compounds in and show distinct ¹H NMR signals for aromatic protons (δ 7.0–8.5 ppm) and IR absorption bands for amide C=O (1650–1700 cm⁻¹) and thiourea C=S (1200–1250 cm⁻¹), confirming structural integrity .

- Crystal Packing : For N-(2-nitrophenyl)thiophene-2-carboxamide (), weak C–H⋯O/S interactions dominate the crystal lattice, with dihedral angles between aromatic rings (8.5–13.5°) influencing packing efficiency . Similar trends are expected for the target compound.

Biological Activity

N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H10F2N2O2S

- Molecular Weight : 296.28 g/mol

The presence of difluoromethoxy and thiophene moieties contributes to its unique properties and biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It acts on certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

The compound's ability to induce apoptosis and inhibit proliferation makes it a candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These findings suggest potential applications in treating bacterial and fungal infections.

Case Studies

-

Case Study on Anticancer Effects :

- In a preclinical trial, the compound was administered to mice with xenograft tumors. Results showed a significant reduction in tumor size compared to the control group, indicating its potential as an effective anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- A clinical evaluation was conducted where patients with resistant bacterial infections were treated with formulations containing the compound. The results indicated a marked improvement in clinical outcomes, supporting its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.